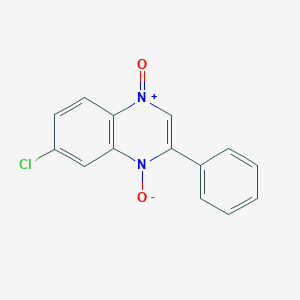
Quinoxaline, 7-chloro-2-phenyl-, 1,4-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoxaline, 7-chloro-2-phenyl-, 1,4-dioxide is a heterocyclic compound that contains a benzene ring fused to a pyrazine ring. The oxidation of both nitrogens in the pyrazine ring results in the formation of the 1,4-dioxide structure. This compound is known for its diverse biological properties, including antimicrobial, antitumoral, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoxaline derivatives typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. . The reaction conditions often involve the use of solvents like ethanol or acetic acid and catalysts such as hydrochloric acid or sulfuric acid.
Industrial Production Methods
Industrial production of quinoxaline derivatives, including 7-chloro-2-phenylquinoxaline, 1,4-dioxide, often employs continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reaction time to optimize the production of the desired compound .
Chemical Reactions Analysis
Types of Reactions
Quinoxaline, 7-chloro-2-phenyl-, 1,4-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the dioxide form back to the parent quinoxaline structure.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that modify the quinoxaline ring
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenation uses reagents like chlorine or bromine, while nitration employs nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions include various substituted quinoxalines with different functional groups, enhancing their biological and chemical properties .
Scientific Research Applications
Quinoxaline, 7-chloro-2-phenyl-, 1,4-dioxide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Exhibits antimicrobial properties, making it useful in studying bacterial and fungal infections.
Industry: Used in the development of dyes, fluorescent materials, and electroluminescent materials .
Mechanism of Action
The mechanism of action of quinoxaline, 7-chloro-2-phenyl-, 1,4-dioxide involves the production of reactive oxygen species (ROS) and the inhibition of key enzymes and pathways. The compound can cause DNA damage, leading to cell death in microbial and cancer cells. It also interacts with various molecular targets, including enzymes involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
Quinazoline: Another nitrogen-containing heterocyclic compound with similar biological activities.
Cinnoline: Shares structural similarities with quinoxaline and exhibits comparable antimicrobial and antitumoral properties.
Phthalazine: Another isomeric compound with applications in medicinal chemistry.
Uniqueness
Quinoxaline, 7-chloro-2-phenyl-, 1,4-dioxide stands out due to its unique combination of a chlorine atom and a phenyl group, which enhances its biological activity and specificity. This makes it a valuable compound for developing new therapeutic agents and studying various biological processes .
Properties
CAS No. |
346458-49-9 |
|---|---|
Molecular Formula |
C14H9ClN2O2 |
Molecular Weight |
272.68 g/mol |
IUPAC Name |
6-chloro-4-oxido-3-phenylquinoxalin-1-ium 1-oxide |
InChI |
InChI=1S/C14H9ClN2O2/c15-11-6-7-12-13(8-11)17(19)14(9-16(12)18)10-4-2-1-3-5-10/h1-9H |
InChI Key |
COUYXHWIPSRLNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C[N+](=O)C3=C(N2[O-])C=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


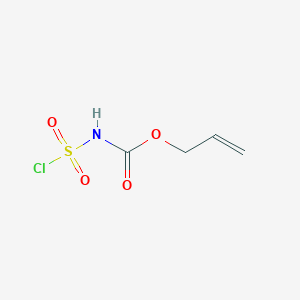
![Diphenyl[3-(trimethylsilyl)prop-2-en-1-yl]sulfanium perchlorate](/img/structure/B14242519.png)
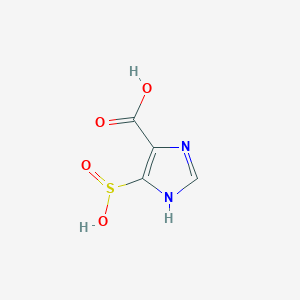
![8,8-Dimethyl-7,9-dioxaspiro[4.5]dec-2-ene](/img/structure/B14242536.png)
![Phosphoric acid, diethyl (1S)-1-[(trimethylsilyl)ethynyl]pentyl ester](/img/structure/B14242537.png)

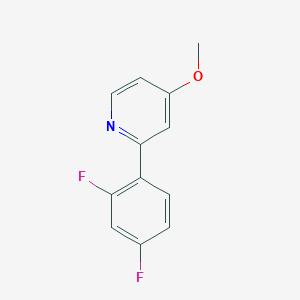
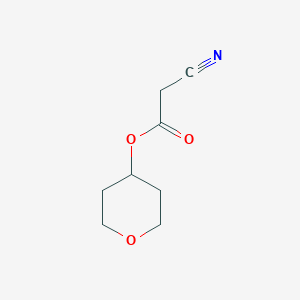

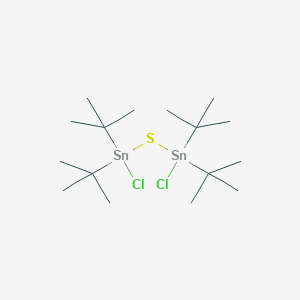
![2-[4-(Hexadecyloxy)phenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole](/img/structure/B14242576.png)
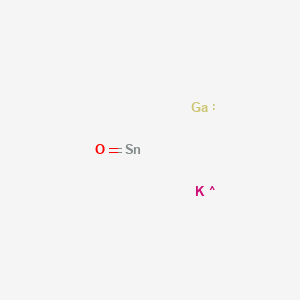
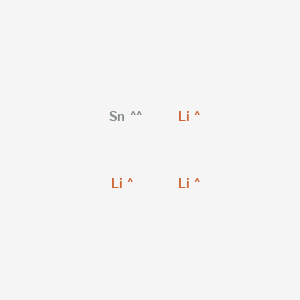
![3-Buten-2-one, 3-[(acetyloxy)(4-methylphenyl)methyl]-](/img/structure/B14242609.png)
